molecular formula C15H17N3O4 B2697784 Ethyl 4-(isopropylamino)-6-nitro-3-quinolinecarboxylate CAS No. 478248-29-2

Ethyl 4-(isopropylamino)-6-nitro-3-quinolinecarboxylate

Cat. No.: B2697784
CAS No.: 478248-29-2
M. Wt: 303.318
InChI Key: OYPPWIOVFFZMLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(isopropylamino)-6-nitro-3-quinolinecarboxylate is a substituted quinoline derivative characterized by:

  • Ethyl ester group at position 3 of the quinoline core.
  • Isopropylamino substituent at position 2.
  • Nitro group at position 6.

Properties

IUPAC Name

ethyl 6-nitro-4-(propan-2-ylamino)quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-4-22-15(19)12-8-16-13-6-5-10(18(20)21)7-11(13)14(12)17-9(2)3/h5-9H,4H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPPWIOVFFZMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(isopropylamino)-6-nitro-3-quinolinecarboxylate typically involves multiple steps One common method starts with the nitration of 3-quinolinecarboxylic acid to introduce the nitro group at the 6-position This is followed by the esterification of the carboxylic acid group with ethanol to form the ethyl ester

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(isopropylamino)-6-nitro-3-quinolinecarboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid group under acidic or basic conditions.

    Oxidation: The quinoline ring can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Hydrolysis Agents: Hydrochloric acid, sodium hydroxide.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: Ethyl 4-(isopropylamino)-6-amino-3-quinolinecarboxylate.

    Hydrolysis: 4-(isopropylamino)-6-nitro-3-quinolinecarboxylic acid.

    Oxidation: Various quinoline derivatives with additional functional groups.

Scientific Research Applications

Ethyl 4-(isopropylamino)-6-nitro-3-quinolinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(isopropylamino)-6-nitro-3-quinolinecarboxylate involves its interaction with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The quinoline ring structure allows the compound to intercalate with DNA, potentially disrupting DNA replication and transcription processes.

Comparison with Similar Compounds

Structural Comparisons

Key analogs and their structural differences are summarized below:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 4-(isopropylamino)-6-nitro-3-quinolinecarboxylate 4: isopropylamino; 6: nitro C₁₇H₂₀N₃O₄* ~342.37 High electron-withdrawing nitro group; branched alkylamino substituent.
Ethyl 4-[(4-chlorobenzyl)amino]-6-nitro-3-quinolinecarboxylate 4: 4-chlorobenzylamino; 6: nitro C₁₉H₁₆ClN₃O₄ 385.81 Bulky aromatic substituent; increased lipophilicity due to chlorobenzyl.
Ethyl 4-(methylamino)-6-(trifluoromethyl)quinoline-3-carboxylate 4: methylamino; 6: trifluoromethyl C₁₄H₁₃F₃N₂O₂ 310.27 Fluorinated substituent enhances metabolic stability; smaller amino group.
Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate 4: phenyl; 6: chloro; 2: methyl C₂₀H₁₈ClNO₂ 339.82 Chloro and phenyl groups increase hydrophobicity; methyl enhances rigidity.
Ethyl 4-chloro-6-ethylquinoline-3-carboxylate 4: chloro; 6: ethyl C₁₄H₁₄ClNO₂ 263.72 Chloro improves electrophilicity; ethyl adds steric bulk.

*Calculated based on standard molecular weight tables.

Key Observations :

  • Amino Group Variations: The isopropylamino group offers greater steric hindrance and lipophilicity than methylamino or benzylamino substituents, which may influence membrane permeability and target binding .

Challenges :

  • Nitration at position 6 requires precise temperature control to avoid byproducts.
  • Steric hindrance from isopropylamino may reduce substitution efficiency compared to smaller amines .

Pharmacological and Physicochemical Properties

Limited direct pharmacological data exist for the target compound, but inferences are drawn from analogs:

Property This compound Ethyl 4-[(4-chlorobenzyl)amino]-6-nitro-3-quinolinecarboxylate Ethyl 4-chloro-6-ethylquinoline-3-carboxylate
LogP (Predicted) ~3.2 ~4.1 ~3.5
Aqueous Solubility Low (nitro group reduces solubility) Very low (chlorobenzyl increases hydrophobicity) Moderate (ethyl balances lipophilicity)
Antimicrobial Activity Potentially high (nitro groups inhibit bacterial enzymes) Moderate (bulky substituents may hinder target access) Not reported
Thermal Stability Stable up to 150°C (ester and nitro groups decompose at higher temps) Similar to target compound Lower stability due to chloro substituent

Notes:

  • The nitro group is associated with antimicrobial and antiparasitic activity in related compounds .
  • Chloro substituents (e.g., in ) may enhance cytotoxicity but reduce selectivity .

Biological Activity

Ethyl 4-(isopropylamino)-6-nitro-3-quinolinecarboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from a variety of scientific sources.

Chemical Structure and Properties

This compound is characterized by its quinoline core, which is known for its diverse biological activities. The presence of the nitro group and isopropylamino substituent contributes to its pharmacological properties. The molecular formula is C13H14N2O3C_{13}H_{14}N_{2}O_{3}.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various pathogens. In vitro studies have shown that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency compared to standard antibiotics.

PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle regulators.

Case Study:
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 12 µM). Flow cytometry analysis indicated an increase in the percentage of cells in the sub-G1 phase, indicating apoptosis.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, it reduced edema and inflammatory markers significantly compared to control groups. This suggests potential therapeutic applications in treating inflammatory diseases.

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation: It potentially induces oxidative stress in target cells, leading to apoptosis.
  • Modulation of Signaling Pathways: The compound has been shown to affect key signaling pathways involved in inflammation and cancer progression.

Q & A

Q. What synthetic strategies are effective for preparing Ethyl 4-(isopropylamino)-6-nitro-3-quinolinecarboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of quinoline derivatives often involves cyclization, alkylation, and nitration steps. For example, ethylation reactions of similar compounds (e.g., Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) are influenced by solvent polarity and additives like tetrabutylammonium iodide (Bu4NI), which alter regioselectivity . Key steps include:
  • Nucleophilic substitution : Introduce the isopropylamino group via reaction with isopropylamine under controlled pH and temperature.
  • Nitration : Position-selective nitration at the 6-position using mixed acid (HNO3/H2SO4) at low temperatures to avoid over-nitration.
  • Esterification : Ethyl ester formation via refluxing with ethanol and catalytic sulfuric acid.
    Optimization requires systematic variation of solvents (e.g., DMSO vs. DMF), temperature, and catalysts, monitored by TLC/HPLC .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions (e.g., nitro group at C6, isopropylamino at C4) via coupling patterns and chemical shifts .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonding influencing bioavailability) .
  • IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm<sup>-1</sup>, nitro N-O at ~1520 cm<sup>-1</sup>) .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity during synthesis of nitro-substituted quinolines?

  • Methodological Answer : Conflicting product ratios (e.g., C4 vs. N-alkylation) arise from solvent polarity, steric effects, and catalyst choice. For example, Bu4NI in DMSO promotes N-ethylation over O-ethylation in similar compounds . To address discrepancies:
  • Mechanistic Studies : Use isotopic labeling (<sup>15</sup>N NMR) to track reaction pathways.
  • Computational Modeling : Density Functional Theory (DFT) predicts transition-state energies for competing pathways .
  • Kinetic Analysis : Monitor intermediate formation via stopped-flow spectroscopy.

Q. What computational approaches predict the biological activity of this compound, particularly its antibacterial potential?

  • Methodological Answer :
  • QSAR Modeling : Correlate structural features (e.g., nitro group electron-withdrawing effects, ester lipophilicity) with activity against bacterial DNA gyrase .
  • Molecular Docking : Simulate binding affinity to Staphylococcus aureus gyrase (PDB: 2XCT) using AutoDock Vina .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP, bioavailability) .

Q. How can discrepancies between theoretical and experimental spectroscopic data be resolved?

  • Methodological Answer :
  • Validation Workflow :

Compare experimental <sup>1</sup>H NMR shifts with DFT-calculated values (Gaussian 16 B3LYP/6-31G*).

Analyze solvent effects (e.g., DMSO-d6 vs. CDCl3) using the IEF-PCM solvation model .

Cross-validate IR peaks with vibrational frequency calculations.

  • Case Study : In Ethyl 6-chloro-2-oxo-4-phenylquinoline-3-carboxylate, crystallographic data resolved ambiguities in tautomeric forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.